molecular formula C7H9NO4S B3190909 4-Methylthiophen-3-amine oxalate CAS No. 500100-74-3

4-Methylthiophen-3-amine oxalate

Cat. No.: B3190909
CAS No.: 500100-74-3
M. Wt: 203.22 g/mol
InChI Key: OWDPDMRJVUNWJD-UHFFFAOYSA-N
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Description

4-Methylthiophen-3-amine oxalate is a thiophene-based amine compound with a methyl substituent at the 4-position and an amine group at the 3-position, paired with an oxalate counterion. Thiophene amines are often utilized as intermediates in drug synthesis due to their electron-rich aromatic systems and ability to participate in heterocyclic reactions . The oxalate salt form likely enhances solubility and stability compared to the free base, a common strategy in drug formulation .

Properties

CAS No.

500100-74-3

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

4-methylthiophen-3-amine;oxalic acid

InChI

InChI=1S/C5H7NS.C2H2O4/c1-4-2-7-3-5(4)6;3-1(4)2(5)6/h2-3H,6H2,1H3;(H,3,4)(H,5,6)

InChI Key

OWDPDMRJVUNWJD-UHFFFAOYSA-N

SMILES

CC1=CSC=C1N.C(=O)(C(=O)O)O

Canonical SMILES

CC1=CSC=C1N.C(=O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine

  • Structure : Thiophene ring with a 2-amine group and a 4-(3-trifluoromethylphenyl) substituent.
  • Key Differences :
    • The amine group is at the 2-position instead of the 3-position.
    • A bulky trifluoromethylphenyl group replaces the methyl substituent.
    • Molecular weight (243.25 g/mol) is higher due to the trifluoromethyl group .
  • Implications : The 2-amine position may alter electronic properties and reactivity in cross-coupling reactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it advantageous in medicinal chemistry .

4-Methoxy-2-methylaniline

  • Structure : Benzene ring with a 2-methyl and 4-methoxy substituent.
  • Key Differences :
    • Benzene ring instead of thiophene.
    • Methoxy and methyl groups differ electronically from the thiophene’s sulfur atom.
  • Thiophene’s sulfur atom offers π-conjugation benefits, influencing optoelectronic applications .

Salt Form Comparisons

Hydrochloride Salts (e.g., [5-(4-Methylphenyl)isoxazol-3-yl]methanamine hydrochloride)

  • Structure : Isoxazole ring with a methylphenyl substituent and a hydrochloride counterion.
  • Key Differences :
    • Isoxazole heterocycle vs. thiophene.
    • Hydrochloride salt vs. oxalate.
  • Implications : Hydrochloride salts typically improve aqueous solubility but may exhibit hygroscopicity. Oxalate salts offer alternative crystallization pathways and pH stability .

Table of Comparative Data

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
4-Methylthiophen-3-amine oxalate C₆H₇NS·C₂H₂O₄ 4-methyl, 3-amine, oxalate salt ~221.2 (estimated) Enhanced solubility via oxalate salt
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine C₁₁H₈F₃NS 2-amine, 4-(trifluoromethylphenyl) 243.25 High lipophilicity
4-Methoxy-2-methylaniline C₈H₁₁NO 2-methyl, 4-methoxy 137.18 Electron-rich benzene ring
[5-(4-Methylphenyl)isoxazol-3-yl]methanamine hydrochloride C₁₁H₁₃N₂O·HCl Isoxazole, hydrochloride salt 228.70 Improved aqueous stability

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